Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
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Overview
Description
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate include other pyrimidine derivatives such as:
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9F3N2O2 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
methyl 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-9(16)8-14-6(5-2-3-5)4-7(15-8)10(11,12)13/h4-5H,2-3H2,1H3 |
InChI Key |
MXLQJECZCYQLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Origin of Product |
United States |
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